1,3,8-Trihydroxy-2-methylanthracene-9,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the reaction of toluene with anhydrous aluminum chloride, followed by the addition of phthalic anhydride. The mixture is then heated and maintained at a specific temperature until the reaction is complete. The resulting product is washed and separated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid, and sulfonation uses sulfuric acid
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione has numerous scientific research applications:
Chemistry: Used as a starting material for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,8-Trihydroxy-2-methylanthracene-9,10-dione involves multiple molecular targets and pathways:
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and activating anti-inflammatory signaling pathways.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1,3,8-Trihydroxy-2-methylanthracene-9,10-dione is unique compared to other anthraquinone derivatives due to its specific hydroxyl and methyl substitutions. Similar compounds include:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Differing by the position of the methyl group.
1,4-Dihydroxyanthracene-9,10-dione: Lacking the additional hydroxyl groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Featuring a chloro and hydroxymethyl substitution.
These compounds share some biological activities but differ in their specific properties and applications.
Properties
CAS No. |
10169-80-9 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,3,8-trihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-10(17)5-8-12(13(6)18)15(20)11-7(14(8)19)3-2-4-9(11)16/h2-5,16-18H,1H3 |
InChI Key |
DKBPRYNCMDJTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
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